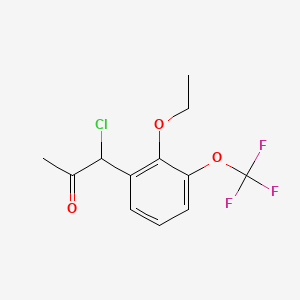

1-Chloro-1-(2-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C12H12ClF3O3 |

|---|---|

Molecular Weight |

296.67 g/mol |

IUPAC Name |

1-chloro-1-[2-ethoxy-3-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C12H12ClF3O3/c1-3-18-11-8(10(13)7(2)17)5-4-6-9(11)19-12(14,15)16/h4-6,10H,3H2,1-2H3 |

InChI Key |

OQAGWYIDNWMRJI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC=C1OC(F)(F)F)C(C(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Ethoxy-3-(trifluoromethoxy)phenyl Intermediate

-

- 2-hydroxy-3-(trifluoromethoxy)benzene or analogous derivatives

- Ethylating agent such as ethyl bromide or ethyl iodide

- Base such as potassium carbonate (K2CO3) or sodium hydride (NaH)

-

- Solvent: Anhydrous acetone or dimethylformamide (DMF)

- Temperature: Reflux or 50–80 °C

- Time: 6–12 hours under inert atmosphere (nitrogen or argon)

Mechanism:

The phenolic hydroxyl group at the 2-position is alkylated to form the ethoxy substituent via nucleophilic substitution.

Friedel-Crafts Acylation to Introduce Propan-2-one Group

-

- Acetyl chloride (CH3COCl)

- Lewis acid catalyst, typically aluminum chloride (AlCl3)

-

- The ethoxy-trifluoromethoxy substituted phenyl compound is dissolved in anhydrous dichloromethane (DCM) or chloroform.

- AlCl3 is added slowly at 0 °C to control the exothermic reaction.

- Acetyl chloride is added dropwise, and the mixture is stirred at 0–25 °C for 2–4 hours.

- The reaction mixture is quenched with ice water, and the organic layer is separated, washed, dried, and purified by column chromatography.

α-Chlorination of the Propan-2-one Side Chain

-

- Thionyl chloride (SOCl2)

- Sulfuryl chloride (SO2Cl2)

- Phosphorus pentachloride (PCl5)

-

- Solvent: Anhydrous dichloromethane or chloroform

- Temperature: 0–25 °C

- Time: 1–3 hours

Mechanism:

The α-hydrogen of the ketone is substituted by chlorine through an enol or enolate intermediate facilitated by the chlorinating agent.

Industrial Scale Considerations

Catalyst Recycling:

Pyridine has been reported as an effective catalyst in chlorination reactions and can be recovered and recycled in crystalline hydrochloride form, reducing costs and environmental impact.-

- Reaction temperature is maintained between 50–90 °C for optimal yield and selectivity.

- Controlled addition of chlorinating agents prevents over-chlorination and side reactions.

- Vacuum distillation under reduced pressure (-0.098 MPa) is employed for purification, collecting fractions at 97–98 °C to isolate the target compound with high purity.

-

- Purity of the final chlorinated product can reach 99.8% with residual starting alcohol below 0.02%.

- Overall yields of chlorination steps can exceed 95%, indicating efficient conversion.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents & Catalysts | Solvent | Temperature (°C) | Time | Notes |

|---|---|---|---|---|---|---|

| 1 | Ethylation of phenol | Ethyl bromide, K2CO3 or NaH | Acetone/DMF | 50–80 | 6–12 hours | Inert atmosphere recommended |

| 2 | Friedel-Crafts acylation | Acetyl chloride, AlCl3 | DCM or chloroform | 0–25 | 2–4 hours | Careful temperature control |

| 3 | α-Chlorination of ketone | Thionyl chloride or SO2Cl2 or PCl5 | DCM or chloroform | 0–25 | 1–3 hours | Use pyridine catalyst optional |

Research Findings and Analytical Data

Reaction Monitoring:

Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor reaction progress and confirm product formation.Structural Confirmation:

Nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C, and ^19F NMR) confirms substitution patterns and presence of trifluoromethoxy and ethoxy groups.Purity Assessment:

High-performance liquid chromatography (HPLC) and elemental analysis validate purity and composition.Yield Optimization:

Studies indicate that solvent choice, reaction temperature, and reagent stoichiometry critically affect yields and selectivity.

Comparative Notes from Related Compounds

Analogous compounds with trifluoromethoxy and trifluoromethylthio substituents have been synthesized using similar multi-step approaches involving electrophilic aromatic substitution and Friedel-Crafts acylation followed by chlorination.

Industrial methods emphasize catalyst recycling and controlled chlorination to maximize yield and minimize impurities.

This comprehensive overview integrates diverse literature insights and industrial practices to provide an authoritative guide on the preparation of 1-Chloro-1-(2-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one, emphasizing reaction conditions, purification, and analytical validation to ensure high-quality synthesis suitable for research and potential industrial application.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Major Products

Nucleophilic Substitution: Products include substituted phenylpropanones.

Oxidation: Products include carboxylic acids or diketones.

Reduction: Products include secondary alcohols.

Scientific Research Applications

1-Chloro-1-(2-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural differences among analogs of 1-Chloro-1-(substituted-phenyl)propan-2-one:

Physical Properties

- Boiling Point : The methylthio analog (C₁₁H₁₀ClF₃O₂S) has a predicted boiling point of 300.4 ± 42.0 °C , while the ethoxy variant is expected to have a lower boiling point due to reduced molecular weight (312.67 vs. 298.71) and the polar nature of the ethoxy group.

- Density : The methylthio analog has a predicted density of 1.37 ± 0.1 g/cm³ , whereas the ethoxy compound may exhibit similar or slightly lower density.

- Crystallography : Structural analogs such as 1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one (C₉H₉ClN₂O) form planar molecules stabilized by hydrogen bonds (N–H⋯O) in the solid state . The ethoxy and trifluoromethoxy groups in the target compound could influence packing efficiency and intermolecular interactions.

Biological Activity

1-Chloro-1-(2-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one, with the molecular formula C12H12ClF3O3 and a molecular weight of 296.67 g/mol, is a synthetic organic compound notable for its unique structural features, including a chloro group, an ethoxy group, and a trifluoromethoxy group attached to a phenyl ring. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and organic synthesis.

The compound's reactivity is primarily influenced by the electrophilic nature of the carbonyl group and the reactivity of the chloro and trifluoromethoxy groups. These characteristics enable it to participate in various chemical reactions, which are essential for synthesizing more complex organic molecules and pharmaceuticals. The trifluoromethoxy group, in particular, enhances its electronic properties, making it more reactive than similar compounds .

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C12H12ClF3O3 |

| Molecular Weight | 296.67 g/mol |

| CAS Number | 1804282-63-0 |

| Functional Groups | Chloro, Ethoxy, Trifluoromethoxy |

Case Studies

- Anticancer Activity : Research indicates that fluorinated phenyl compounds can inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that related compounds induced multipolar mitotic spindles in centrosome-amplified cancer cells, leading to increased cell death through aberrant cell division .

- Antimicrobial Properties : Some derivatives of chloro-substituted phenyl ketones have shown efficacy against various bacterial strains. The introduction of electron-withdrawing groups like trifluoromethoxy enhances their antimicrobial activity by increasing membrane permeability and disrupting bacterial metabolic processes .

Comparative Analysis with Similar Compounds

A comparison with other chloro-substituted phenyl ketones reveals that the trifluoromethoxy group significantly enhances biological activity:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Potential anticancer and antimicrobial activity | Unique trifluoromethoxy group enhances reactivity |

| 1-Chloro-1-(4-fluoro-3-(trifluoromethyl)phenyl)propan-2-one | Moderate anticancer effects | Lacks ethoxy substitution which may reduce selectivity |

| 1-Chloro-1-(4-methoxy-3-(trifluoromethyl)phenyl)propan-2-one | Antimicrobial properties noted | Methoxy group may alter solubility |

Q & A

Basic: How can researchers optimize the synthesis of 1-chloro-1-(2-ethoxy-3-(trifluoromethoxy)phenyl)propan-2-one to improve yield and purity?

Methodological Answer:

Synthesis typically involves condensation reactions between substituted benzaldehydes and chlorinated ketones. Key parameters include:

- Solvent selection : Ethanol or methanol under reflux (60–80°C) enhances solubility of intermediates .

- Catalysis : Alkaline conditions (e.g., KOH in ethanol) promote nucleophilic attack at the carbonyl carbon .

- Temperature control : Gradual heating (0–50°C) minimizes side reactions like over-halogenation .

- Purification : Distillation or recrystallization from ethanol removes unreacted starting materials and byproducts .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethoxy vs. ethoxy groups via coupling patterns) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve steric effects from the bulky trifluoromethoxy group and confirm regiochemistry .

- Mass spectrometry : High-resolution MS (HRMS) distinguishes isotopic clusters of chlorine (³⁵Cl/³⁷Cl) and fluorine (¹⁹F) .

Advanced: How can researchers address contradictions in regioselectivity observed during substitution reactions involving the chloro and trifluoromethoxy groups?

Methodological Answer:

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in trifluoromethoxy) to track nucleophilic attack pathways .

- Computational modeling : Density Functional Theory (DFT) predicts electronic effects; the trifluoromethoxy group’s electron-withdrawing nature directs substitution to the chloro position .

- Kinetic control : Lower reaction temperatures (e.g., 0°C) favor thermodynamically unstable intermediates, overriding steric hindrance .

Advanced: What computational strategies are recommended to predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

- Molecular docking : Simulate interactions with enzymatic targets (e.g., cytochrome P450) to assess metabolic stability .

- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites influenced by the trifluoromethoxy group .

- Solvent modeling : COSMO-RS predicts solubility in polar aprotic solvents (e.g., DMF) for reaction scale-up .

Data Contradiction: How should researchers resolve discrepancies in spectral data (e.g., unexpected NOE correlations in NMR)?

Methodological Answer:

- Dynamic effects : Variable-temperature NMR (VT-NMR) detects conformational flexibility in the ethoxy group .

- Crystal packing analysis : Compare X-ray structures (e.g., C–H⋯O interactions in SHELXL-refined models) to solution-state NMR data .

- Cross-validation : Use 2D NMR (HSQC, HMBC) to confirm assignments and rule out impurities .

Advanced: What experimental designs are suitable for studying the compound’s role in enzyme inhibition or receptor binding?

Methodological Answer:

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) with proteins like acetylcholinesterase .

- Fluorescence quenching assays : Monitor interactions using tryptophan residues in target enzymes .

- Crystallographic fragment screening : Co-crystallize the compound with enzymes to identify binding motifs .

Basic: What challenges arise in purifying this compound, and how can they be mitigated?

Methodological Answer:

- Byproduct removal : Silica gel chromatography (hexane:ethyl acetate gradient) separates regioisomers .

- Volatility issues : Rotary evaporation at reduced pressure (≤40°C) prevents decomposition of the chloro-ketone moiety .

- Trace solvents : Use preparative HPLC with a C18 column and acetonitrile/water mobile phase for final polishing .

Advanced: How do the ethoxy and trifluoromethoxy substituents influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Hydrophobicity assays : LogP measurements reveal enhanced membrane permeability from trifluoromethoxy .

- Electrostatic potential maps : Compare with analogs (e.g., methoxy derivatives) to correlate substituent electronegativity with target binding .

- In vivo pharmacokinetics : Radiolabel the compound (³H or ¹⁴C) to study metabolic stability in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.